N-(Heptylideneamino)-N-methyl-methanamine
Description
N-(Heptylideneamino)-N-methyl-methanamine is a secondary amine characterized by a methyl group and a heptylideneamino substituent (a seven-carbon alkyl chain with an imine group) attached to the central nitrogen atom.
Properties
CAS No. |
67660-53-1 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N-(heptylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C9H20N2/c1-4-5-6-7-8-9-10-11(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
UMHVJTNVQIDHDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=NN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptanal dimethyl hydrazone is typically synthesized through the condensation reaction between heptanal and dimethyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Heptanal+Dimethyl Hydrazine→Heptanal Dimethyl Hydrazone+Water
The reaction is catalyzed by an acid or base to facilitate the formation of the hydrazone bond. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of heptanal dimethyl hydrazone may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Heptanal dimethyl hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones.
Scientific Research Applications
Heptanal dimethyl hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of heptanal dimethyl hydrazone involves its ability to form stable complexes with metal ions. This property makes it useful in various catalytic processes and as a chelating agent. The hydrazone group can coordinate with metal ions, facilitating reactions that involve electron transfer or bond formation.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent on the nitrogen atom significantly impacts molecular properties. Below is a comparative analysis of key compounds:
*Calculated based on structural similarity.
Key Observations :
- Hydrophobicity: The heptylideneamino group in the target compound likely increases lipophilicity compared to benzyl or phenethyl derivatives, making it suitable for applications requiring membrane penetration or surfactant behavior.
- Biological Activity: N-Methyl-N-benzyl-methanamine exhibits antifungal properties, while N-methylphenethylamine is studied for neurological effects . The heptylideneamino derivative’s bioactivity remains unexplored but may align with hydrophobic drug candidates.
- Synthetic Complexity: Heptylideneamino derivatives may require multi-step synthesis involving imine formation and reduction, contrasting with simpler dimethylamine (direct alkylation) .
Reactivity and Functional Group Interactions
- Imine Stability: The heptylideneamino group (R–N=CH–R') is prone to hydrolysis under acidic conditions, unlike stable aryl or alkyl substituents in N-methylphenethylamine or dimethylamine. This reactivity could be harnessed for controlled release or prodrug designs.
- Lewis Acid Interactions: Analogous to N-methoxymethylamines, heptylideneamino derivatives may act as N-methyleneamine equivalents in Lewis acid-mediated reactions, enabling carbon–nitrogen bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
